1-cyclopentyl-N-[(5-fluorothiophen-2-yl)methyl]-3-methyl-1H-pyrazol-4-amine
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Overview
Description
1-cyclopentyl-N-[(5-fluorothiophen-2-yl)methyl]-3-methyl-1H-pyrazol-4-amine is a complex organic compound with a unique structure that includes a cyclopentyl group, a fluorothiophenyl group, and a pyrazolamine core
Preparation Methods
The synthesis of 1-cyclopentyl-N-[(5-fluorothiophen-2-yl)methyl]-3-methyl-1H-pyrazol-4-amine typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The specific conditions and reagents used can vary, but the reaction generally requires a base, such as potassium carbonate, and a solvent, such as toluene or ethanol .
Chemical Reactions Analysis
1-cyclopentyl-N-[(5-fluorothiophen-2-yl)methyl]-3-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
Scientific Research Applications
1-cyclopentyl-N-[(5-fluorothiophen-2-yl)methyl]-3-methyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-cyclopentyl-N-[(5-fluorothiophen-2-yl)methyl]-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
1-cyclopentyl-N-[(5-fluorothiophen-2-yl)methyl]-3-methyl-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
N(1)-Cyclopentyl-N(1)-methyl-1,3-propanediamine: This compound has a similar cyclopentyl group but differs in its overall structure and properties.
6-bromo-1-cyclopentyl-1H-pyrazol-4-amine: This compound has a similar pyrazolamine core but includes a bromine atom instead of a fluorothiophenyl group.
Properties
Molecular Formula |
C14H18FN3S |
---|---|
Molecular Weight |
279.38 g/mol |
IUPAC Name |
1-cyclopentyl-N-[(5-fluorothiophen-2-yl)methyl]-3-methylpyrazol-4-amine |
InChI |
InChI=1S/C14H18FN3S/c1-10-13(16-8-12-6-7-14(15)19-12)9-18(17-10)11-4-2-3-5-11/h6-7,9,11,16H,2-5,8H2,1H3 |
InChI Key |
IBBHGGPKOUNYFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1NCC2=CC=C(S2)F)C3CCCC3 |
Origin of Product |
United States |
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